molecular formula C6H7N3O2 B020890 1-Hydroxybenzotriazole hydrate CAS No. 123333-53-9

1-Hydroxybenzotriazole hydrate

Cat. No.: B020890
CAS No.: 123333-53-9
M. Wt: 153.14 g/mol
InChI Key: PJUPKRYGDFTMTM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Hydroxybenzotriazole hydrate plays a significant role in reducing the racemization during peptide synthesis . It is widely employed as a catalyst or stoichiometric additive to accelerate nucleophilic acyl substitution reactions, specifically amidations . It interacts with the amino group of protected amino acids during the condensation reaction .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. By facilitating the condensation reaction between the activated ester/acid and the amino group of protected amino acids, it influences protein synthesis within the cell .

Molecular Mechanism

At the molecular level, this compound acts as a nucleophilic additive in synthetic chemistry . It is used to produce activated esters, which are insoluble and react with amines at ambient temperature to give amides .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in peptide synthesis. It is known to inhibit racemization in peptide syntheses using DCC as a condensing agent .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with the amino group of protected amino acids during the condensation reaction .

Subcellular Localization

The subcellular localization of this compound is not well-defined as it is primarily used in peptide synthesis and does not have a specific target within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxybenzotriazole hydrate can be synthesized through the reaction of o-nitrochlorobenzene with hydrazine hydrate in the presence of a solvent such as toluene. The reaction mixture is heated to a temperature range of 110-120°C and stirred for several hours. After the reaction is complete, the mixture is neutralized with a basic solution, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxybenzotriazole hydrate primarily undergoes nucleophilic acyl substitution reactions, specifically amidations. It is also involved in the formation of activated esters, which are crucial intermediates in peptide synthesis .

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are amides and peptides. These products are essential in various fields, including pharmaceuticals and biotechnology .

Properties

IUPAC Name

1-hydroxybenzotriazole;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUPKRYGDFTMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924462
Record name 1H-Benzotriazol-1-ol--water (1/1)
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-53-9, 80029-43-2
Record name 1-Hydroxy-1H-benzotriazole hydrate (1:?)
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Record name 1-Hydroxybenzotriazole hydrate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Hydroxybenzotriazole monohydrate
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Record name 1H-Benzotriazol-1-ol--water (1/1)
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Record name 1H-Benzotriazole, 1-hydroxy-, hydrate (1:?)
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Record name 1-Hydroxybenzotriazole Monohydrate
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Record name 1-HYDROXYBENZOTRIAZOLE MONOHYDRATE
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Synthesis routes and methods I

Procedure details

To a solution of 3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (compound obtained in Reference Example 1(4), 165 mg) in chloroform (1.0 mL containing amylene) was added the compound obtained in Reference Example 13(2), water-soluble carbodiimide HCl (123 mg), 1-hydroxybenzotriazole monohydrate (97 mg), and triethylamine (178 μL) and the mixture was stirred at room temperature overnight. To the reaction mixture was added an aqueous saturated sodium hydrogencarbonate solution (2 mL) and the mixture was stirred and extracted with chloroform. The extract was concentrated in vacuo and the resultant crude product was purified by a column chromatography on silica gel (solvent; hexane/ethyl acetate=90/10 to 70/30) to give 6-(2-chlorophenyl)-7-(4-chlorophenyl)-3-[N-(4-tetrahydrothiopyranyl)carbamoyl]pyrazolo[1,5-a]pyrimidine (50 mg; yield: 24%) as a pale yellow powder.
Name
3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
123 mg
Type
reactant
Reaction Step Two
Quantity
178 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a similar manner to Example 5, Compound 38 (240 mg, 36%) was obtained using (E)-3-[2-(1H-indazol-3-yl)vinyl]benzoic acid (500 mg, 1.89 mmol) obtained in a similar manner to Step 6 of Example 1, N-acetylethylenediamine (290 mg, 3.82 mmol), 1-hydroxybenzotriazole monohydrate (332 mg, 2.46 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (510 mg, 2.66 mmol) and N-methylmorpholine (420 μL, 3.82 μmmol).
Quantity
420 μL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 1-hydroxybenzotriazole hydrate in the provided research?

A1: In the provided research articles, this compound (HOBt) is primarily used as a coupling agent in peptide synthesis. [, , , , , ]. It aids in the formation of amide bonds between carboxylic acids and amines, a fundamental reaction in constructing peptides.

Q2: Can you explain the mechanism of action of HOBt as a peptide coupling agent?

A2: HOBt acts as an auxiliary nucleophile in peptide coupling reactions. It reacts with the activated carboxylic acid (often activated by carbodiimides like EDCI) to form an active ester intermediate. This HOBt ester is less reactive towards hydrolysis than the initial activated ester, making the reaction more efficient and reducing racemization of the amino acid. The amine component can then readily attack this HOBt ester, leading to the formation of the desired amide bond.

Q3: Besides peptide synthesis, are there any other applications of HOBt mentioned in the research?

A3: While not directly mentioned in the provided research, HOBt derivatives have been explored for their potential therapeutic applications. One study mentions the synthesis of peptides incorporating 3-aminoadamantane carboxylic acids, which were found to enhance synaptic plasticity and act as neurogenic agents. These peptides were synthesized using HOBt as a coupling agent [].

Q4: What is known about the stability of HOBt under various conditions?

A5: While the provided research doesn't delve into the specific stability parameters of HOBt, one study mentions an acute toxicologic evaluation of the compound []. This suggests that stability and safety are important considerations for its use.

Q5: What analytical techniques are commonly employed to characterize and quantify HOBt?

A6: Although not explicitly mentioned in the context of HOBt analysis, the research articles utilize techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize synthesized compounds [, , ]. These techniques are likely applicable for characterizing and confirming the structure of HOBt as well.

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